V1a Receptor Affinity: Cbz vs. NH Analog
Replacement of the benzyl carbamate group with a hydrogen atom on the piperidine nitrogen results in a significant loss of V1a affinity. In a radioligand displacement assay using CHO cells stably expressing human V1a receptors, the Cbz-protected compound (represented by Compound 7 in US20070027163) showed a Ki of 18 nM, whereas the corresponding NH analog exhibited a Ki of 120 nM [1]. This 6.7‑fold reduction in potency confirms that the benzyl carbamate is a key pharmacophoric element for high-affinity V1a binding.
| Evidence Dimension | V1a receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 18 nM |
| Comparator Or Baseline | Unsubstituted piperidine NH analog: Ki = 120 nM |
| Quantified Difference | 6.7‑fold higher affinity for the Cbz compound |
| Conditions | [3H]-vasopressin displacement, human V1a receptors, CHO cell membranes, pH 7.4, 25°C |
Why This Matters
For procurement decisions, only the Cbz-protected piperidine from this chemical series delivers sub-100 nM V1a affinity; the NH analog requires >6‑fold higher concentration to achieve equivalent target engagement, making it unsuitable for low‑dose functional studies.
- [1] Bissantz C., et al. Indol-3-yl-carbonyl-piperidin and piperazin derivatives as V1a receptor antagonists. US Patent Application US20070027163A1, Example 7, Table 1. Filed 2007-02-01. Available at: https://patents.google.com/patent/US20070027163A1/en View Source
